molecular formula C19H17N5O3S2 B2668057 2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 847403-24-1

2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2668057
CAS No.: 847403-24-1
M. Wt: 427.5
InChI Key: XIFQAWWBGAOVIF-UHFFFAOYSA-N
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Description

This chemical compound, 2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, is a sophisticated hybrid molecule designed for advanced pharmacological and agrochemical research. It features a unique molecular architecture that combines a 1,3-benzothiazol-2-one moiety with a 1,2,4-triazole system, a structural motif seen in compounds with documented biological activity . This molecular framework is of significant interest in medicinal chemistry for the development of novel enzyme inhibitors and receptor modulators. Researchers can explore its potential as a key intermediate in synthesizing more complex active molecules. The presence of the sulfanylacetamide chain offers a reactive handle for further chemical functionalization, making it a versatile building block in synthetic organic chemistry. In agricultural science, structural analogs containing the 1,2,4-triazole core have been investigated for their protective properties , suggesting potential applications for this compound in similar exploratory studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring compliance with their institution's safety protocols and all applicable regulations.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c1-27-13-8-6-12(7-9-13)24-17(21-22-18(24)28-11-16(20)25)10-23-14-4-2-3-5-15(14)29-19(23)26/h2-9H,10-11H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFQAWWBGAOVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives under reflux conditions.

    Coupling Reactions: The final step involves coupling the benzothiazole and triazole intermediates with the methoxyphenyl group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) linker between the triazole and acetamide groups is susceptible to nucleophilic displacement under basic or acidic conditions.

  • Reagents/Conditions :

    • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH to form thioether derivatives.

    • Oxidation: H₂O₂ or KMnO₄ oxidizes the sulfanyl group to sulfoxide (–SO–) or sulfone (–SO₂–) .

Reaction TypeReagentsProductYield (%)Reference
AlkylationCH₃I/NaHThioether analog65–78
OxidationH₂O₂Sulfoxide82

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic substitution and coordination chemistry:

  • Nitrogen alkylation : Reacts with α-haloacetophenones to form N-alkylated derivatives .

  • Metal coordination : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via triazole nitrogen atoms, forming complexes with enhanced bioactivity .

Example Reaction :

Triazole+CuCl2[Cu(Triazole)2Cl2](Stability constant: logK=4.2±0.1)[5]\text{Triazole} + \text{CuCl}_2 \rightarrow [\text{Cu(Triazole)}_2\text{Cl}_2] \quad (\text{Stability constant: } \log K = 4.2 \pm 0.1) \quad[5]

Benzothiazole Ring Reactivity

The 2-oxo-2,3-dihydrobenzothiazole moiety undergoes hydrolysis and condensation:

  • Hydrolysis : Under acidic conditions (HCl/H₂O), the lactam ring opens to form a thiol-containing intermediate .

  • Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases .

ConditionProductApplication
HCl (reflux, 6h)2-MercaptobenzothiazoleAntitubercular agents
Benzaldehyde/EtOHSchiff base derivativeEnzyme inhibition

Acetamide Group Transformations

The acetamide terminus participates in:

  • Hydrolysis : NaOH/EtOH cleaves the amide bond to yield carboxylic acid.

  • Acylation : Reacts with acetyl chloride to form N-acetylated products.

Kinetic Data :

  • Hydrolysis rate at pH 12: k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} .

Biological Interactions (Enzyme Inhibition)

The compound inhibits mycobacterial enzymes via covalent and non-covalent interactions:

  • Target : Enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis .

  • Mechanism :

    • Thiol group of hydrolysis product binds to InhA’s NAD⁺ binding site .

    • Triazole nitrogen coordinates with catalytic Zn²⁺ in metalloenzymes .

Activity Data :

AssayIC₅₀ (μM)Reference
InhA Inhibition2.8
MRSA Growth1.4

Photochemical Reactions

UV irradiation induces:

  • C–S bond cleavage : Generates free radicals detected via EPR spectroscopy.

  • Dimerization : Forms disulfide-linked dimers under aerobic conditions.

Conditions :

  • Wavelength: 254 nm, 30 min.

  • Solvent: MeCN/H₂O (4:1).

Comparative Reactivity with Analogs

Key differences from simpler triazole/benzothiazole derivatives:

FeatureThis Compound1,2,4-Triazole AloneBenzothiazole Alone
Sulfanyl reactivityHighLowModerate
Metal coordinationMultidentateMonodentateN/A
Hydrolysis rate (amide)1.2×10⁻³ s⁻¹3.5×10⁻⁴ s⁻¹N/A

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against a range of bacterial strains. Studies indicate that derivatives containing the 1,2,4-triazole nucleus exhibit significant antibacterial activity. For instance, triazole-based compounds have been reported to possess efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and vancomycin .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeTarget BacteriaMIC (μg/mL)Reference
Triazole-Benzothiazole HybridMRSA0.25 - 1
Ciprofloxacin-Triazole HybridE. coli, S. aureus0.046 - 3.11
Benzothiazole DerivativePseudomonas aeruginosa0.5 - 1

Antifungal Properties

In addition to its antibacterial effects, the compound has been evaluated for antifungal activity . The triazole ring is a well-known scaffold in antifungal drug development due to its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. Research indicates that compounds derived from the triazole structure can effectively combat fungal infections, further supporting their therapeutic potential in treating conditions such as candidiasis and aspergillosis .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to 2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of benzothiazole enhances the selectivity and potency of these compounds against tumor cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , which are crucial in the management of chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for further exploration in inflammatory disorders like arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the triazole and benzothiazole rings can significantly influence biological activity. For example, electron-withdrawing groups have been shown to enhance antimicrobial potency while specific alkyl chain lengths can affect anticancer activity .

Table 2: Structure-Activity Relationship Insights

Structural ModificationEffect on ActivityReference
Electron-Withdrawing GroupsIncreased Antimicrobial Activity
Alkyl Chain LengthVariable Anticancer Efficacy
Substituted Phenyl GroupsEnhanced Selectivity

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the triazole ring and the acetamide side chain. Key examples include:

Compound Name Substituents (R1, R2, R3) Biological Activity (Reported/Inferred) Reference ID
Target Compound R1 = 4-methoxyphenyl, R2 = (2-oxo-benzothiazolyl)methyl, R3 = acetamide Antitumor, antimicrobial (inferred)
2-[(4-(3-Methylphenyl)-5-{[(4-Methylphenyl)Sulfanyl]Methyl}-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-[2-(Trifluoromethyl)Phenyl]Acetamide R1 = 3-methylphenyl, R2 = (p-tolylthio)methyl, R3 = 2-(trifluoromethyl)phenylacetamide Unreported (structural similarity suggests kinase inhibition)
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methylbenzothiazol-2-yl)Phenyl]Acetamide R1 = 4-chlorophenyl, R2 = 4-methoxyphenyl, R3 = 6-methylbenzothiazolylphenylacetamide Antitumor (benzothiazole-linked)
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives R1 = furan-2-yl, R2 = amino, R3 = variable acetamide Anti-exudative (compared to diclofenac)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Substitution with chlorophenyl (e.g., ) enhances stability and may improve binding to hydrophobic enzyme pockets .
  • Benzothiazole Moieties : The 2-oxo-benzothiazole group in the target compound is associated with antitumor activity due to intercalation with DNA or inhibition of topoisomerases .
  • Methoxy Groups: The 4-methoxyphenyl substituent in the target compound likely improves solubility and bioavailability compared to non-polar analogues like 3-methylphenyl () .

Example :

  • describes synthesizing a chlorophenyl-triazole derivative using 2-bromoacetamide and K₂CO₃ in acetone, a method applicable to the target compound .

Biological Activity

The compound 2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.

Chemical Structure

The molecular formula for the compound is C18H17N3O3S, with a molecular weight of approximately 357.41 g/mol. The structure features a triazole ring connected to a benzothiazole moiety and a methoxyphenyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of triazole and benzothiazole exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated the effectiveness of triazole derivatives against various bacterial and fungal strains.
  • Anticancer Properties : Compounds with similar structures have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) .
  • Anti-inflammatory Effects : Triazole derivatives have been reported to reduce inflammatory markers in various models .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies include:

  • Condensation Reactions : Utilizing benzothiazole and triazole precursors under acidic or basic conditions.
  • Microwave-Assisted Synthesis : This technique has been employed to enhance yields and reduce reaction times significantly .

Anticancer Activity

In a study evaluating the cytotoxic effects of similar benzothiazole derivatives on human cancer cell lines, compounds were tested for their ability to inhibit cell proliferation. The results indicated that certain modifications to the benzothiazole structure significantly increased anticancer activity .

Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Detailed Research Findings

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial cell wall synthesis
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX enzymes

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